4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid
Description
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid (HPBPC; CAS 1393711-96-0) is a rigid, linear biphenylpyridine derivative with a terminal carboxylic acid group. Its molecular formula is C₁₈H₁₃NO₂, and it has a molecular weight of 275.30 g/mol . This compound is classified as a metal-organic framework (MOF) ligand, specifically designed for methane storage due to its structural rigidity and ability to coordinate with metal nodes, forming porous networks with high surface areas. The pyridinyl moiety enhances π-π interactions and metal coordination, while the carboxylic acid group facilitates deprotonation and strong binding to metal ions, making it a critical component in gas adsorption applications .
Properties
IUPAC Name |
4-(4-pyridin-4-ylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)17-7-5-14(6-8-17)13-1-3-15(4-2-13)16-9-11-19-12-10-16/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNFSQIBPLMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the coupling of 4-bromopyridine with 4-biphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyridinyl vs. Methyl Substitution
HPBPC’s pyridinyl group introduces nitrogen-based coordination sites, enhancing MOF stability compared to the methyl-substituted analog (). The methyl derivative lacks π-π stacking capability and metal-binding nitrogen, limiting its utility to synthetic intermediates rather than functional materials .
Fluorine Substitution
The 3',5'-difluoro analog () exhibits stronger acidity (pKa ~2.8) due to electron-withdrawing fluorine atoms, enabling easier deprotonation for covalent organic framework (COF) synthesis. However, its low solubility in polar solvents complicates processing .
Ethene-Tetrayl Multi-Carboxylic Acids
The ethene-linked tetracarboxylic acid () forms ultra-rigid, high-porosity MOFs with applications in multi-photon fluorescence. Its four carboxylic acid groups allow for dense metal coordination, but its insolubility necessitates specialized synthesis conditions .
Alkoxy Substitution
The pentyloxy-substituted compound () has increased hydrophobicity, making it suitable for liquid crystals but unsuitable for aqueous-phase MOF assembly. Its higher molecular weight and flexible chain reduce structural rigidity compared to HPBPC .
Advanced Characterization Techniques
Crystal structures of HPBPC and analogs are routinely solved using SHELXL (), which refines high-resolution diffraction data to confirm coordination geometries and hydrogen-bonding networks critical for MOF design .
Biological Activity
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid, also known as HPBPC (CAS No. 1393711-96-0), is a compound characterized by its biphenyl and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmaceutical scaffold. This article reviews the biological activity of HPBPC, synthesizing findings from diverse sources and presenting relevant data.
- Molecular Formula : C18H13NO2
- Molecular Weight : 275.30 g/mol
- Appearance : White powder/crystal
- Purity : >98%
| Property | Value |
|---|---|
| CAS Number | 1393711-96-0 |
| Melting Point | Not available |
| Synonyms | HPBPC, 4-PBP |
HPBPC exhibits biological activity primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The presence of the pyridine ring enhances its ability to bind to various biological targets, including enzymes and receptors involved in cancer progression.
Antitumor Activity
Research indicates that HPBPC has significant antiproliferative effects on several cancer cell lines. For instance, studies have demonstrated that HPBPC inhibits the growth of HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells in vitro. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
- HeLa Cell Line : In a study evaluating the antiproliferative effects of HPBPC on HeLa cells, IC50 values were determined to be approximately 2.5 µM, indicating potent activity.
- HCT116 Cell Line : The compound showed an IC50 value of 3.0 µM against HCT116 cells, suggesting effective inhibition of tumor growth.
- A375 Cell Line : Similarly, A375 cells exhibited sensitivity to HPBPC with an IC50 value of 2.8 µM.
Structure-Activity Relationship (SAR)
The structural features of HPBPC contribute significantly to its biological activity. The biphenyl structure provides rigidity, while the pyridine moiety enhances solubility and bioavailability. Modifications on the pyridine or carboxylic acid groups can lead to variations in potency and selectivity against specific cancer cell lines.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that HPBPC has a moderate safety profile with low cytotoxicity towards normal human fibroblast cells (MRC5). Further studies are required to fully elucidate its safety in vivo.
Q & A
Q. What are the standard synthetic routes for 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to connect the pyridinyl and biphenyl moieties. A palladium catalyst (e.g., Pd(PPh₃)₄) is used with aryl halides and boronic acids in a degassed solvent system (e.g., THF/H₂O) under inert conditions . Post-coupling, the carboxylic acid group is introduced via hydrolysis of ester intermediates using aqueous bases like KOH or NaOH. Purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and aromatic coupling patterns.
- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) verify the carboxylic acid group .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₈H₁₃NO₂, theoretical MW: 275.30) .
- X-Ray Diffraction (XRD) : For crystalline samples, SHELX programs (e.g., SHELXL) refine crystal structures, with emphasis on torsion angles between the pyridinyl and biphenyl groups .
Q. What safety protocols are essential when handling this compound?
Based on structurally similar biphenyl carboxylic acids, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash thoroughly with soap/water. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can low crystallinity during XRD analysis be addressed?
Crystallinity issues often arise from flexible substituents (e.g., pyridinyl groups). Strategies include:
- Solvent Optimization : Use mixed solvents (e.g., DMF/EtOH) for slow evaporation.
- Temperature Control : Gradual cooling from 60°C to room temperature.
- Additive Screening : Small amounts of acetic acid or NH₄NO₃ can promote crystal nucleation .
- SHELXL Refinement : Adjust parameters like RIGU restraints for planar groups and ISOR constraints for thermal motion .
Q. How to resolve discrepancies between experimental and computational NMR data?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation steps:
Q. What role does this compound play in metal-organic framework (MOF) synthesis?
As a ditopic linker, the biphenyl core provides rigidity, while the pyridinyl and carboxylic acid groups coordinate to metal nodes (e.g., Zn²⁺, Cu²⁺). Key considerations:
- Solvothermal Synthesis : React with metal salts in DMF at 80–120°C for 24–72 hours.
- Post-Synthetic Modification : Functionalize the pyridinyl group via alkylation or metalation for tailored porosity .
Q. How can DFT studies predict its electronic properties for optoelectronic applications?
- HOMO-LUMO Calculations : Use B3LYP/6-31G(d) to estimate band gaps (e.g., ~3.5 eV for biphenyl derivatives).
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing effects of the carboxylic acid group .
Data Contradiction Analysis
Q. How to interpret conflicting XRD and DFT-derived bond lengths?
Discrepancies >0.05 Å may indicate:
Q. Why do solubility properties vary significantly across studies?
Solubility in polar solvents (e.g., DMSO, methanol) depends on:
- Protonation State : The carboxylic acid group deprotonates at pH >4.5, increasing aqueous solubility.
- Polymorphism : Amorphous vs. crystalline forms alter dissolution rates. Characterize via PXRD and DSC .
Methodological Best Practices
Optimal conditions for catalytic coupling in derivative synthesis:
- Catalyst : PdCl₂(dppf) with K₂CO₃ base in toluene/EtOH (3:1) at 80°C.
- Monitoring : TLC (silica, hexane/EtOAc 4:1) to track reaction progress .
Strategies for minimizing byproducts in carboxylation reactions:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
